molecular formula C11H11NO2 B13328474 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde

3,3-Dimethyl-2-oxoindoline-6-carbaldehyde

Cat. No.: B13328474
M. Wt: 189.21 g/mol
InChI Key: KUMPXUXGSZROBZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxoindoline-6-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a dimethyl group at the 3-position, an oxo group at the 2-position, and a carbaldehyde group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives.

    Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxoindoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxoindoline-6-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-6-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-11(2)8-4-3-7(6-13)5-9(8)12-10(11)14/h3-6H,1-2H3,(H,12,14)

InChI Key

KUMPXUXGSZROBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)C=O)NC1=O)C

Origin of Product

United States

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